2-Methanesulfonyl-3-phenylpropanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

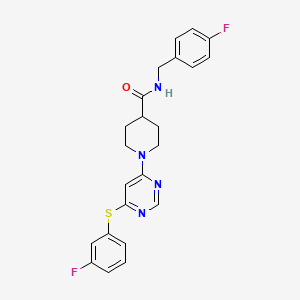

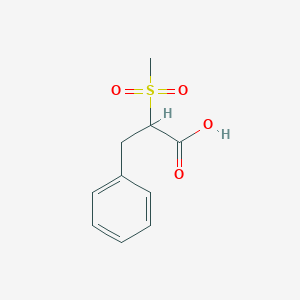

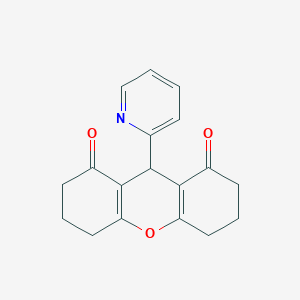

“2-Methanesulfonyl-3-phenylpropanoic acid” is a sulfone-based organic compound . It has a molecular formula of C10H12O4S and a molecular weight of 228.27 .

Synthesis Analysis

The synthesis of similar compounds, such as 2-methyl-2′-phenylpropionic acid derivatives, has been reported in the literature .

Molecular Structure Analysis

The molecular structure of “this compound” is derived from 2-phenylpropanoic acid . All contain a chiral center resulting in the formation of two enantiomers (R and S) of each profen .

Physical And Chemical Properties Analysis

“this compound” has a molecular formula of C10H12O4S and a molecular weight of 228.27 .

Wissenschaftliche Forschungsanwendungen

Oxidation and Radical Reactions

- Hydroxyl radicals react with methanesulfinic acid, leading to the formation of methanesulfonyl radical and methanesulfonic acid as major products. This process is critical in understanding radical reactions involving sulfur-containing compounds (Flyunt et al., 2001).

Liquid Crystal Formation

- Methane sulfonate salts derived from 2-Amino-3-phenylpropanoic acid have been synthesized and found to exhibit liquid crystalline properties. Such research contributes to the development of new materials with potential applications in displays and sensors (Venkatesh et al., 2019).

Chemical Synthesis

- Methanesulfonate esters, closely related to methanesulfonyl-3-phenylpropanoic acid, play a role in selective hydrolysis reactions, aiding in the synthesis of complex organic compounds (Chan et al., 2008).

- Methanesulfonic acid, a derivative, has been used as a catalyst in the synthesis of benzoxazoles and benzothiazoles, highlighting its importance in facilitating chemical reactions (Kumar et al., 2008); (Sharghi et al., 2009).

Electrochemical Applications

- Methanesulfonyl chloride, which can be derived from methanesulfonyl-3-phenylpropanoic acid, has been studied in ionic liquid forms for applications in sodium insertion into vanadium pentoxide, indicating its potential in battery technology (Su et al., 2001).

Molecular Interaction Studies

- Studies on the interaction between methane sulfonate derivatives and DNA provide insights into the toxicological profile of these compounds, which is essential for understanding their safety in various applications (Venkatesh et al., 2019).

Catalysis and Industrial Chemistry

- Methanesulfonic acid has been utilized as a catalyst in the production of linear alkylbenzenes, demonstrating its role in industrial chemical processes (Luong et al., 2004).

- Research on converting methane to methanesulfonic acid offers insights into more efficient and environmentally friendly chemical production methods (Schüth, 2019).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

2-Methanesulfonyl-3-phenylpropanoic acid is a derivative of 3-phenylpropionic acid . The primary targets of 3-phenylpropionic acid are Aspartate aminotransferase, Aromatic-amino-acid aminotransferase, and Aminotransferase . These enzymes play a crucial role in amino acid metabolism.

Mode of Action

Its parent compound, 3-phenylpropionic acid, has been shown to interact with its targets, leading to changes in the metabolic pathways .

Biochemical Pathways

3-phenylpropionic acid, a metabolite produced by colonic microorganisms from phenylalanine in the gut, has been shown to affect the Foxo3/NAD+ signaling pathway . This pathway plays a crucial role in protein synthesis and degradation, influencing muscle growth and development .

Result of Action

3-phenylpropionic acid has been shown to promote muscle mass increase and myotubes hypertrophy both in vivo and in vitro .

Eigenschaften

IUPAC Name |

2-methylsulfonyl-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4S/c1-15(13,14)9(10(11)12)7-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGGPWKJQGSGQNT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C(CC1=CC=CC=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[2-(2-chlorophenyl)ethyl]amino}quinazoline-2(1H)-thione](/img/structure/B2411451.png)

![N-1,3-benzodioxol-5-yl-N-(3-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2411457.png)

![tert-butyl N-{[(4-bromo-3-methylphenyl)carbamoyl]methyl}carbamate](/img/structure/B2411458.png)

![N-{3-[(dimethylamino)methylene]-4-oxocyclohexyl}acetamide](/img/structure/B2411460.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide](/img/structure/B2411462.png)